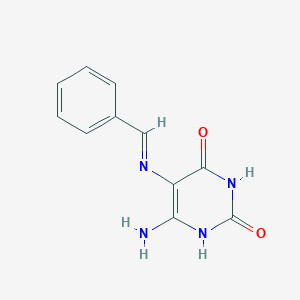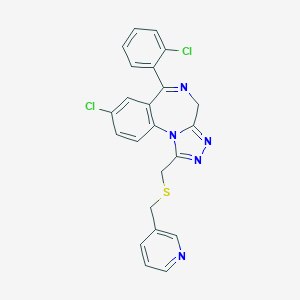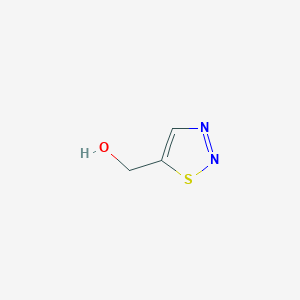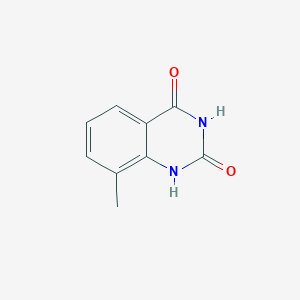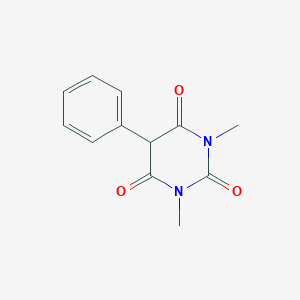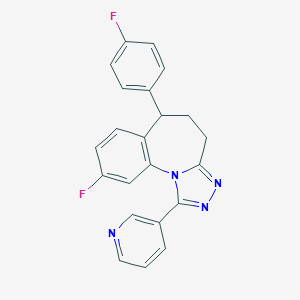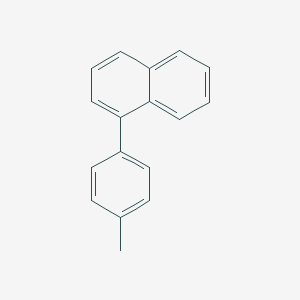
1-(4-Methylphenyl)naphthalene
Vue d'ensemble
Description
1-(4-Methylphenyl)naphthalene, also known as 4-methylnaphthalene, is an organic compound with the molecular formula C12H10. It is a colorless liquid with a strong, aromatic odor and is commonly used as a solvent in various industrial applications. This compound is of great interest to researchers due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methylphenyl)naphthalene is not fully understood. However, it is believed to interact with various cellular components, including enzymes and proteins, to produce its effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be responsible for its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
1-(4-Methylphenyl)naphthalene has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylphenyl)naphthalene in lab experiments is its high solubility in various solvents, which makes it easy to work with. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-Methylphenyl)naphthalene. One area of interest is its potential use in the development of new materials for organic electronics. Additionally, it may be investigated for its potential use in the treatment of various diseases, including cancer and inflammation. Further studies may also be conducted to better understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
1-(4-Methylphenyl)naphthalene has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent thermal stability. It has also been used as a solvent in the production of carbon nanotubes and graphene. Additionally, it has been investigated for its potential use as a lubricant and fuel additive.
Propriétés
Numéro CAS |
27331-34-6 |
|---|---|
Nom du produit |
1-(4-Methylphenyl)naphthalene |
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-(4-methylphenyl)naphthalene |
InChI |
InChI=1S/C17H14/c1-13-9-11-15(12-10-13)17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
Clé InChI |
JTZVTVSSLYYVAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
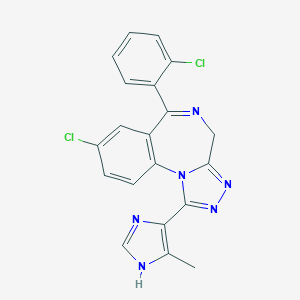
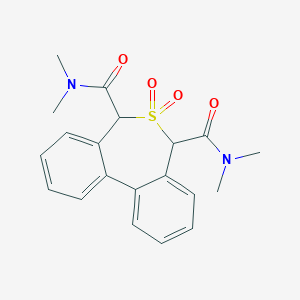
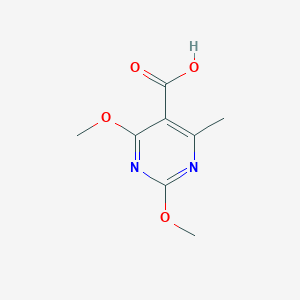
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
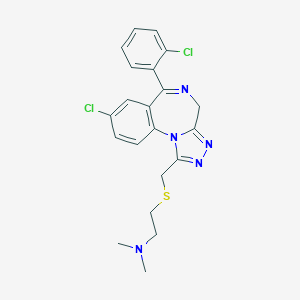
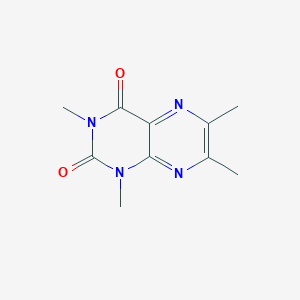
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
